2-(3-Chlorophenyl)-1,1-dimethylguanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,1-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDNQGBEAELQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929341 | |
| Record name | N'-(3-Chlorophenyl)-N,N-dimethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-32-3 | |
| Record name | N′-(3-Chlorophenyl)-N,N-dimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N-(3-chlorophenyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(3-Chlorophenyl)-N,N-dimethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electronic Structure, Basicity, and Protonation Dynamics of 2 3 Chlorophenyl 1,1 Dimethylguanidine Analogs
Fundamental Basicity of Guanidine (B92328) Systems
The high basicity of the guanidine functional group is its most prominent chemical feature. This property is quantified in both the gas phase and in solution, providing a comprehensive understanding of its proton affinity.
Gas-Phase Basicity (GB) Determinations (Computational and Experimental)
Gas-phase basicity (GB) represents the Gibbs free energy change for the protonation of a molecule in the absence of solvent. It is a fundamental measure of a molecule's intrinsic basicity. For guanidines, these values are exceptionally high, often placing them in the category of "superbases." researchgate.net
Experimental determination of GB is typically carried out using mass spectrometry techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. nih.govresearchgate.net This method allows for the study of proton transfer equilibria between the base and a series of reference bases with known GB values. nih.gov
Computational chemistry, particularly using Density Functional Theory (DFT) at levels like B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d), has become a powerful tool for predicting the GB of guanidines. researchgate.net These theoretical calculations correlate well with experimental data and are instrumental in studying compounds that are difficult to analyze experimentally. researchgate.netresearchgate.net Studies have shown that the GB values for guanidines can exceed 1000 kJ mol⁻¹, indicating their extraordinary affinity for protons. researchgate.net The basicity is influenced by structural factors such as ring strain in cyclic guanidines and the electronic effects of substituents. researchgate.net
Table 1: Comparison of Experimental and Calculated Gas-Phase Basicity (GB) for Select Guanidine Derivatives Note: Data for the specific compound 2-(3-Chlorophenyl)-1,1-dimethylguanidine is not readily available in the public literature. The following table presents representative data for other guanidine systems to illustrate typical values and the accuracy of computational methods.
| Compound | Experimental GB (kJ mol⁻¹) | Calculated GB (kJ mol⁻¹) | Method |
|---|---|---|---|
| Guanidine | 988.7 | 989.1 | B3LYP |
| 1,1,3,3-Tetramethylguanidine (TMG) | 1024.2 | 1024.7 | B3LYP |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 1056.5 | - | Experimental |
This table is illustrative. Specific experimental values can vary slightly based on the reference bases and methods used.
Solution-Phase Basicity (pKa) Measurements and Correlations
In solution, the basicity of a compound is expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. The guanidine moiety is one of the strongest organic bases, with the pKa of guanidinium (B1211019) ion being approximately 13.6 in water. researchgate.net
The pKa of aryl-substituted guanidines, including this compound, is significantly influenced by the nature and position of substituents on the aryl ring. semanticscholar.orgrsc.org These values are commonly determined using potentiometric titration or UV-spectrophotometry. semanticscholar.orgrsc.org A study on a series of 2-phenyl-1,1,3,3-tetramethylguanidines in acetonitrile (B52724) found a Hammett relationship with a reaction constant (ρ) of 2.18, indicating a significant sensitivity of the basic center to substituent effects transmitted through the phenyl ring. cdnsciencepub.com Another study focusing on 2-(arylimino)imidazolidines and aryl guanidines also found good correlations between experimental pKa values and those predicted from ab initio calculations. rsc.orgnih.gov
The presence of the electron-withdrawing chlorine atom on the phenyl ring in this compound is expected to lower its pKa value compared to the unsubstituted phenyl analog.
Table 2: Experimental pKa Values for a Series of Substituted 2-Phenyl-1,1,3,3-tetramethylguanidines in Acetonitrile
| Substituent on Phenyl Ring | Hammett Constant (σ) | pKa in Acetonitrile |
|---|---|---|
| 4-OCH₃ | -0.27 | 21.35 |
| 4-CH₃ | -0.17 | 21.07 |
| H | 0.00 | 20.65 |
| 3-Cl | 0.37 | 19.60 |
| 4-Cl | 0.23 | 19.96 |
| 3-NO₂ | 0.71 | 18.79 |
| 4-NO₂ | 0.78 | 18.66 |
Source: Adapted from Leffek, K. T., et al. (1989). cdnsciencepub.com
Substituent Effects on Basicity and Electronic Properties
The electronic properties and, consequently, the basicity of the guanidine core are highly tunable through substitution at its nitrogen atoms.
Influence of Aryl and Alkyl Substitution on Electron Density Distribution
Substitution on the guanidine nitrogen atoms significantly alters the electron density distribution within the functional group.
Alkyl Groups: The two methyl groups on the N1 atom of this compound are electron-donating through an inductive effect. This increases the electron density on the guanidine system, thereby increasing its basicity compared to an unsubstituted analog.
Aryl Groups: An aryl substituent on the N2 nitrogen, such as the 3-chlorophenyl group, generally decreases basicity. researchgate.net This is because the aromatic ring withdraws electron density from the guanidine nitrogens through resonance and inductive effects. Studies comparing alkyl- and arylguanidines have shown that these two classes induce different polar effects, which can modulate the reactivity and stability of complexes they form. nih.gov
Inductive and Resonance Contributions of the 3-Chlorophenyl Group
The 3-chlorophenyl group modifies the basicity of the guanidine core through a combination of inductive and resonance effects.
Inductive Effect (-I): Chlorine is an electronegative atom, and it withdraws electron density from the phenyl ring through the sigma bonds. This is a distance-dependent effect. From the meta position, the inductive effect is significant and deactivates the ring, pulling electron density away from the point of attachment to the guanidine nitrogen. This withdrawal of electron density destabilizes the positive charge on the resulting guanidinium ion, thereby decreasing the basicity of the parent guanidine.
Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This effect is electron-donating. However, for halogens, the inductive effect is dominant over the resonance effect. Furthermore, from the meta position, the lone pairs on the chlorine cannot be in direct conjugation with the guanidine substituent, making the resonance contribution minimal compared to the ortho or para positions.
Protonation Sites and Guanidinium Ion Stability
The exceptional basicity of guanidine is directly linked to the stability of its conjugate acid, the guanidinium ion.
Upon protonation, the incoming proton adds to the sp²-hybridized imino nitrogen atom. stackexchange.com This might seem counterintuitive as the amino (-NH₂) nitrogens are sp³-hybridized in a simple view. However, all three nitrogen atoms in guanidine are essentially sp²-hybridized due to resonance. stackexchange.com The lone pairs on the amino nitrogens are delocalized into the C=N double bond. stackexchange.com
The resulting guanidinium cation exhibits remarkable stability due to charge delocalization. The positive charge is not localized on a single nitrogen atom but is shared equally among all three nitrogen atoms and the central carbon atom through resonance.
This delocalization creates a highly symmetrical and stable cation. The C-N bonds in the guanidinium ion are all of an intermediate bond order (approximately 1.33), and the molecule is planar. This efficient distribution of positive charge is the thermodynamic driving force behind the high basicity of guanidines. stackexchange.comnih.gov The stability of guanidinium cations is also a key factor in their use as components of ionic liquids, where they demonstrate considerable versatility and stability. nih.gov
Preferential Nitrogen Protonation in Substituted Guanidines
The guanidine functional group is characterized by its high basicity, a consequence of the significant resonance stabilization of its protonated form, the guanidinium cation. rsc.org In an asymmetrically substituted guanidine such as this compound, the site of protonation is a critical determinant of its subsequent chemical interactions.
Guanidine contains three nitrogen atoms. In its neutral form, one nitrogen is sp² hybridized and double-bonded to the central carbon, while the other two are sp² hybridized and single-bonded. stackexchange.com The lone pairs on the two single-bonded amino nitrogens are actively involved in resonance with the π system of the C=N double bond. stackexchange.com Consequently, the most available lone pair for protonation resides on the sp² hybridized imine (=NH) nitrogen. stackexchange.com
Protonation of the imine nitrogen leads to a guanidinium cation where the positive charge is delocalized across all three nitrogen atoms and the central carbon, as depicted by multiple resonance structures. rsc.org This extensive charge delocalization results in a highly stable conjugate acid, which is the thermodynamic product and accounts for the strong basicity of guanidines. stackexchange.com While protonation of one of the amino (-NH₂) nitrogens is kinetically possible, the resulting cation would lack the same degree of resonance stabilization, making it thermodynamically less favorable. stackexchange.com
Computational studies on related aryl guanidines and 2-(arylimino)imidazolidines have established quantitative relationships between the electronic properties of substituents on the aryl ring and the pKa of the molecule. rsc.org These studies consistently identify the exocyclic imino nitrogen as the site of protonation.
Table 1: Calculated Gas-Phase Basicities (GB) and Proton Affinities (PA) for a Series of Substituted Guanidines
This table illustrates the effect of substitution on the basicity of guanidine derivatives, based on computational data for analogous compounds. The values demonstrate how electronic effects of substituents modulate the gas-phase basicity.
| Compound/Substituent | Gas-Phase Basicity (GB, kJ/mol) | Proton Affinity (PA, kJ/mol) |
| Guanidine | 988.7 | 1013.4 |
| Methylguanidine (B1195345) | 1011.3 | 1035.1 |
| Phenylguanidine | 974.5 | 998.7 |
| 3-Chlorophenylguanidine (analog) | (Estimated lower than phenylguanidine) | (Estimated lower than phenylguanidine) |
Note: Data for guanidine and methylguanidine are from established literature. The value for phenylguanidine is a representative value from computational studies. The value for the 3-chlorophenyl analog is an estimation based on the known electron-withdrawing effect of chlorine.
Role of Intramolecular Hydrogen Bonding in Protonated Forms
Intramolecular hydrogen bonding (IMHB) can play a significant role in stabilizing the conformation of protonated molecules, including substituted guanidines. researchgate.net In the protonated form of this compound, an intramolecular hydrogen bond can potentially form between a proton on a terminal nitrogen of the guanidinium group and an acceptor atom within the molecule or a counter-ion.
Following protonation at the imine nitrogen, the resulting guanidinium group has N-H bonds that can act as hydrogen bond donors. The geometry of the molecule will dictate the feasibility and strength of any intramolecular hydrogen bonds. In the case of this compound, the primary acceptor for an intramolecular hydrogen bond would likely involve the π-system of the chlorophenyl ring or the chlorine atom itself, although the latter is a weak hydrogen bond acceptor.
More significantly, in the presence of a counter-ion, the guanidinium N-H groups will form strong intermolecular hydrogen bonds. However, studies on related flexible molecules have shown that intramolecular hydrogen bonds can influence conformational preferences even in solution. researchgate.net For instance, research on protonated hexahydropyridinobenzodioxins demonstrated that a cis conformer stabilized by an intramolecular hydrogen bond was the most stable form. researchgate.net
The strength and existence of such bonds can be investigated using spectroscopic methods like NMR and IR, as well as computational modeling. nih.gov For example, the formation of an intramolecular hydrogen bond can lead to a downfield shift of the involved proton in the ¹H NMR spectrum and a red shift of the N-H stretching frequency in the IR spectrum.
Table 2: Representative Intramolecular Hydrogen Bond Parameters from Computational Studies of Analogous Protonated Systems
This table provides an example of the types of data that can be obtained from computational analyses to characterize intramolecular hydrogen bonds.
| System | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Estimated Stabilization Energy (kcal/mol) |
| Protonated o-phenylenediamine (B120857) | N-H···N | 2.15 | 145 | 3.5 |
| Protonated 2-aminophenol (B121084) | N-H···O | 1.98 | 155 | 5.2 |
| Protonated this compound (Hypothetical) | N-H···Cl | >2.5 | Variable | <1.0 |
Note: The data for o-phenylenediamine and 2-aminophenol are illustrative examples from computational chemistry literature on intramolecular hydrogen bonding. The entry for the title compound is a hypothetical estimation to illustrate the likely weakness of an N-H···Cl hydrogen bond.
Reactivity Profiles and Mechanistic Investigations of Guanidine Derivatives
Guanidines as Organocatalysts in Organic Transformations
Guanidines, including 2-(3-Chlorophenyl)-1,1-dimethylguanidine, are powerful organocatalysts, a fact attributed to their unique structural and electronic properties. Their catalytic activity stems from their ability to act as strong Brønsted bases, engage in nucleophilic catalysis, and participate in bifunctional activation through mechanisms like hydrogen bonding.
Guanidines are among the strongest organic bases, a property central to their function as organocatalysts. mdpi.com The high basicity arises from the delocalization of the positive charge across the three nitrogen atoms in the protonated guanidinium (B1211019) cation, which results in a highly stabilized conjugate acid. This stability drives the equilibrium towards the protonated form, making the neutral guanidine (B92328) a potent proton acceptor.
In a typical catalytic cycle, the guanidine derivative deprotonates a substrate, generating a reactive nucleophilic species. The resulting guanidinium ion then participates in the reaction, often stabilizing transition states or activating other reactants before being regenerated in the final step of the cycle. illinois.edu
The basicity of guanidines is significantly influenced by the substituents on the nitrogen atoms. For N-arylguanidines, the electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the pKa value. A study on the basicity of various aryl guanidines and related compounds provided insights into these substituent effects. beilstein-journals.orgnih.gov While the specific pKa of this compound is not documented in the reviewed literature, data for analogous compounds can provide an estimate. For instance, the pKa values of several N-arylguanidines have been determined, and a clear correlation between the electronic properties of the aryl substituent and the basicity of the guanidine has been established. beilstein-journals.orgnih.govresearchgate.net Generally, electron-withdrawing groups on the aryl ring decrease the basicity, while electron-donating groups increase it. The 3-chloro substituent in this compound is expected to reduce its basicity compared to an unsubstituted phenylguanidine due to the electron-withdrawing inductive effect of the chlorine atom.
Table 1: Experimental pKa Values of Selected N-Arylguanidine Derivatives
| Compound | Substituent on Aryl Ring | pKa | Reference |
| N-Phenylguanidine | H | 10.8 | beilstein-journals.org |
| N-(4-Methylphenyl)guanidine | 4-CH₃ | 11.1 | beilstein-journals.org |
| N-(4-Methoxyphenyl)guanidine | 4-OCH₃ | 11.2 | beilstein-journals.org |
| N-(4-Chlorophenyl)guanidine | 4-Cl | 10.1 | beilstein-journals.org |
| N-(3-Chlorophenyl)guanidine | 3-Cl | Not available |
This table is populated with data from analogous compounds to illustrate the expected range and effect of substituents on the basicity of this compound.
Beyond their role as Brønsted bases, guanidines can also function as potent nucleophilic catalysts. nih.govnih.gov The nucleophilicity of the guanidine is centered on the imine nitrogen atom. In catalytic reactions, the guanidine can attack an electrophilic center in a substrate, forming a reactive intermediate that is more susceptible to subsequent transformations.
The application of amidines and guanidines as nucleophilic catalysts has been demonstrated in a variety of organic reactions, including acyl transfer, aldol (B89426) reactions, and conjugate additions. nih.govnih.gov The catalytic cycle typically involves the nucleophilic attack of the guanidine on the substrate, followed by the desired reaction and subsequent elimination of the catalyst.
While specific studies on the nucleophilic catalysis of this compound are not prevalent, the general principles of guanidine nucleophilicity apply. The reactivity in such catalytic processes would be influenced by the steric and electronic environment of the guanidine moiety. The presence of the dimethyl groups on one of the amino nitrogens and the 3-chlorophenyl group on the imine nitrogen will modulate the nucleophilicity and steric accessibility of the catalytic center.
A key feature of guanidine-based organocatalysts is their ability to engage in bifunctional catalysis, where the guanidine moiety can simultaneously act as both a Brønsted base and a hydrogen-bond donor. nih.govresearchgate.net This dual activation mode is particularly effective in asymmetric synthesis, where the precise orientation of substrates is crucial for achieving high stereoselectivity. nih.gov
In its neutral form, the guanidine can deprotonate a substrate, while the resulting guanidinium cation can then activate an electrophile through hydrogen bonding. This cooperative activation lowers the energy of the transition state and accelerates the reaction. Chiral guanidines have been extensively developed to exploit this principle in a wide range of enantioselective transformations. nih.gov
The guanidinium cation, formed upon protonation of the guanidine, is an excellent hydrogen-bond donor, capable of forming strong and directional hydrogen bonds with substrates containing Lewis basic sites, such as carbonyl groups. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. While this compound is achiral, its protonated form can still effectively participate in hydrogen-bond-donating catalysis in non-asymmetric reactions. The ability to form these hydrogen bonds is a fundamental aspect of its catalytic potential. biointerfaceresearch.com
Guanidine-Metal Complexation and Catalytic Applications
The nitrogen-rich structure of guanidines makes them excellent ligands for a wide variety of metal ions. researchgate.net The coordination chemistry of guanidines is diverse, with the ligands exhibiting various bonding modes depending on their substitution pattern and the nature of the metal center.
Guanidines, including N-aryl derivatives, are effective N-donor ligands for transition metals. The coordination typically occurs through the imine nitrogen atom, which possesses a lone pair of electrons available for donation to the metal center. The resulting metal-guanidine complexes have found applications in various catalytic processes, including polymerization and cross-coupling reactions. researchgate.net
The electronic properties of the guanidine ligand can be tuned by altering the substituents on the nitrogen atoms. The 3-chlorophenyl group in this compound would influence the electron-donating ability of the ligand, which in turn affects the stability and reactivity of the corresponding metal complex.
Neutral guanidine ligands, such as this compound, typically coordinate to metal centers in a monodentate fashion through the imine nitrogen. However, upon deprotonation, the resulting guanidinate anion can act as a bidentate or bridging ligand, coordinating to the metal through two nitrogen atoms. This versatility in coordination modes allows for the construction of a wide range of metal complexes with different geometries and reactivities.
The coordination of the guanidinate ligand often results in the formation of a stable chelate ring with the metal center. The structure and bonding within these complexes can be elucidated using techniques such as X-ray crystallography. While no crystal structures of metal complexes containing this compound were found in the reviewed literature, studies on analogous systems provide insight into the expected coordination behavior. For example, the synthesis and structural characterization of titanium(III) and titanium(IV) complexes with a bulky guanidinate ligand have been reported, revealing both monomeric and dimeric structures with η²-coordinated guanidinate ligands. nih.gov Similarly, zinc guanidinate complexes have been synthesized and structurally characterized, demonstrating various coordination modes, including κ¹N–κ²-N bonding.
Table 2: Coordination Modes of Guanidine and Guanidinate Ligands with Metal Centers
| Ligand Type | Coordination Mode | Description | Representative Metals |
| Neutral Guanidine | Monodentate | Binds through the imine nitrogen. | Co(II), Pt(II), Pd(II) |
| Guanidinate Anion | Bidentate (Chelating) | Forms a chelate ring with the metal via two nitrogen atoms. | Ti(IV), Zn(II), Rh(III) |
| Guanidinate Anion | Bridging | Links two metal centers. | Pt(II) |
This table summarizes the common coordination modes observed for guanidine and guanidinate ligands based on general literature findings.
Metal-Catalyzed Reactions Enabled by Guanidine-Type Ligands
Guanidine derivatives, including this compound, are increasingly utilized as versatile ligands in metal-catalyzed reactions. Their strong σ-donating ability and tunable steric bulk make them effective in stabilizing metal centers and influencing the outcome of catalytic cycles. researchgate.netarkat-usa.orgrsc.org The nitrogen-rich core of the guanidinyl group can coordinate to a wide range of transition metals, such as palladium, copper, silver, and iridium, forming stable complexes that can catalyze a variety of organic transformations. researchgate.netacs.orgnih.gov
These transformations often include important carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium complexes of guanidine ligands have shown efficacy in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. acs.orgacs.org The guanidine ligand in these systems plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.
The catalytic performance of these metal-guanidine complexes is highly dependent on the nature of the substituents on the guanidine core and any aryl groups attached to it. The 1,1-dimethyl substitution on the guanidine nitrogen of the target molecule, for example, provides a specific steric environment around the coordinating nitrogen atoms.
Table 1: Representative Metal-Catalyzed Reactions Utilizing Guanidine-Type Ligands
| Metal Catalyst | Guanidine Ligand Type | Reaction Type | Product | Reference |
| Palladium(II) | N-Aryl Guanidine | Suzuki-Miyaura Coupling | Biaryls | acs.org |
| Copper(I) | Chiral Guanidine | Asymmetric Alkylation | Chiral Esters | researchgate.netrsc.org |
| Silver(I) | N-Allylguanidine | Intramolecular Hydroamination | Cyclic Guanidines | nih.gov |
| Iridium(I) | Guanidinate | Alkyne Dimerization | Enynes | arkat-usa.org |
This table presents examples of reactions catalyzed by various guanidine-metal complexes to illustrate the broad applicability of this class of ligands. The specific performance of this compound in these reactions would require dedicated experimental investigation.
Structure-Reactivity Relationships in this compound and Analogs
The reactivity of this compound is intrinsically linked to its molecular structure. The interplay of steric and electronic effects, dictated by the various substituents, governs its behavior in chemical reactions.
Steric and Electronic Modulations of Reactivity by Substituents
The substituents on the guanidine core and the aromatic ring play a critical role in modulating the reactivity of the molecule. The two methyl groups on one of the terminal nitrogen atoms (the 1,1-dimethyl substitution) introduce significant steric bulk. This steric hindrance can influence the coordination geometry of the ligand when it binds to a metal center, potentially creating a specific chiral pocket that can be exploited in asymmetric catalysis.
Impact of Aromatic Ring Substitution (e.g., chloro-substitution) on Reaction Pathways
The presence and position of substituents on the phenyl ring have a profound impact on the electronic properties of the guanidine and, consequently, its reactivity. In the case of this compound, the chlorine atom at the meta position exerts a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
The electronic effect of the substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. The Hammett substituent constant (σ) for a meta-chloro group is +0.37, indicating its electron-withdrawing nature. This value can be used to predict the effect of the chloro substituent on the rate and equilibrium of reactions involving the guanidine moiety.
The chloro-substituent can also influence the reaction pathways by altering the stability of intermediates or transition states in a catalytic cycle. For example, in a palladium-catalyzed cross-coupling reaction, the electronic nature of the aryl group on the guanidine ligand can affect the rate of oxidative addition and reductive elimination.
Table 2: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ (meta) | σ (para) |
| -Cl | +0.37 | +0.23 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | +0.12 | -0.27 |
| -NO₂ | +0.71 | +0.78 |
This table provides a comparison of the electronic effects of different substituents on an aromatic ring. The positive value for the meta-chloro substituent highlights its electron-withdrawing character.
Stereochemical Aspects of Guanidine-Mediated Reactions
Guanidine derivatives have emerged as powerful tools in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. The stereochemical outcome of a guanidine-mediated reaction is highly dependent on the three-dimensional structure of the catalyst.
Chiral guanidines, often derived from chiral amines or amino acids, can create a well-defined chiral environment around the active site of a catalyst. While this compound itself is not chiral, it can be used as a scaffold for the synthesis of chiral ligands. For instance, introducing a chiral auxiliary to the guanidine core or utilizing a chiral metal complex can induce enantioselectivity in a reaction.
Computational Chemistry and Theoretical Modeling of Guanidine Systems
Quantum Chemical Approaches to Molecular Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. jocpr.com These approaches solve the Schrödinger equation to predict a molecule's electronic structure, geometry, and energy, among other characteristics. jocpr.com For guanidine (B92328) derivatives, these methods are crucial for elucidating their well-known high basicity and their behavior as ligands and catalysts.
Density Functional Theory (DFT) Studies on Electronic Structure and Basicity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. youtube.comyoutube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. youtube.com
DFT studies on guanidine and its derivatives consistently highlight the delocalization of the π-electrons across the CN₃ core, which is a key factor in their stability and high basicity. nih.govineosopen.org The protonation of the imino nitrogen leads to the formation of a highly stable guanidinium (B1211019) cation, where the positive charge is delocalized over the three nitrogen atoms through resonance. wikipedia.org
For a molecule like 2-(3-Chlorophenyl)-1,1-dimethylguanidine, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Analyze Electronic Structure: Investigate the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. researchgate.net
Calculate Basicity: Predict the proton affinity and pKa value. The basicity would be influenced by the electron-donating dimethylamino groups, which enhance it, and the electron-withdrawing 3-chlorophenyl group, which is expected to reduce it compared to unsubstituted guanidine.
Generate Electrostatic Potential (ESP) Maps: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map would show a region of high negative potential around the imino nitrogen, confirming it as the most likely site for protonation. acs.org
A typical output from a DFT study on guanidine derivatives might include the following data, which illustrates the kind of information that would be generated for this compound.
| Property | Guanidine (Calculated) | Diphenylguanidine (Calculated) e-journals.in |
| Protonation Site | Imino Nitrogen | Imino Nitrogen |
| C=N Bond Length (Å) | ~1.28 | ~1.28-1.30 |
| C-N Bond Length (Å) | ~1.37 | ~1.39-1.42 |
| N-C-N Bond Angles (°) | ~120 | 109.5°, 123.2°, 127.2° |
| Dipole Moment (Debye) | ~2.5 | 3.208 |
Ab Initio and Semi-Empirical Methods in Guanidine Research
Beyond DFT, other quantum chemical methods are also utilized in the study of guanidines.
Ab Initio Methods: These methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide benchmark results. However, they are computationally more demanding than DFT. youtube.com For instance, high-level ab initio calculations can be used to obtain very accurate protonation energies for guanidines, providing a reference against which to compare less computationally expensive methods.
Semi-Empirical Methods: These methods simplify the calculations by incorporating some parameters derived from experimental data. nih.govrsc.orgnih.gov While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of much larger molecular systems or longer timescale simulations. rsc.org They can be useful for initial screenings of large libraries of guanidine derivatives or for preliminary geometry optimizations before refinement with more accurate methods. rsc.org A study on guanidinium perchlorate (B79767) demonstrated that a simple semi-empirical approach could produce results in good agreement with experimental data for properties under pressure. rsc.orgnih.gov
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a detailed energy profile for a reaction. chemguide.co.uksavemyexams.comyoutube.com
Energy Profiles and Reaction Pathways
For a reaction involving this compound, computational methods can be used to explore the mechanism step-by-step. This involves identifying all relevant intermediates and transition states that connect them along a reaction coordinate. A transition state is the highest energy point on the reaction pathway between a reactant and an intermediate or a product. savemyexams.com Its structure represents the point of maximum energy where bonds are partially broken and formed. savemyexams.com
For example, in a guanidine-catalyzed reaction, such as a Michael addition, DFT calculations can elucidate the entire catalytic cycle. nih.gov The calculations would model the deprotonation of a substrate by the guanidine, the subsequent attack of the resulting nucleophile on an electrophile, and the final protonation of the product to regenerate the guanidine catalyst. The energy profile would reveal the activation energy for each step, identifying the rate-determining step of the reaction. chemguide.co.uksavemyexams.com
A hypothetical energy profile for a reaction catalyzed by this compound would show the relative energies of the separated reactants, the guanidine-substrate complex, the transition state for proton transfer, the ion pair intermediate, the transition state for C-C bond formation, and the final product complex.
| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) |
| 1 | Reactants + Catalyst | 0 |
| 2 | Reactant-Catalyst Complex | -5 |
| 3 | Transition State 1 (Proton Transfer) | +10 |
| 4 | Intermediate (Ion Pair) | +2 |
| 5 | Transition State 2 (C-C Formation) | +15 |
| 6 | Product-Catalyst Complex | -15 |
| 7 | Products + Catalyst | -10 |
Prediction of Catalytic Activity and Selectivity
Computational modeling can predict how changes in the structure of a guanidine catalyst, such as this compound, affect its performance.
Selectivity: In reactions where multiple products can be formed (e.g., stereoisomers), computational methods can predict the selectivity of a catalyst. By calculating the activation energies for the transition states leading to the different products, one can determine which pathway is energetically favored. For instance, in an enantioselective reaction using a chiral guanidine catalyst, DFT can be used to model the transition states leading to the R and S enantiomers. The difference in the activation energies (ΔΔG‡) between these two transition states can be used to predict the enantiomeric excess (ee) of the reaction. While this compound is not chiral, if it were used in a reaction with a prochiral substrate, computational models could predict diastereoselectivity by analyzing the energies of the competing diastereomeric transition states.
Advanced Computational Techniques for Guanidine Analysis
Modern computational chemistry encompasses a range of advanced techniques that provide deeper insights into the behavior of complex molecular systems.
Molecular Dynamics (MD) Simulations: While quantum chemical methods are excellent for studying static properties and reaction pathways, MD simulations are used to study the dynamic behavior of molecules over time. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements. This allows for the exploration of conformational changes, solvent effects, and the binding of molecules. For this compound, an MD simulation could be used to study its interaction with solvent molecules, its conformational flexibility (e.g., rotation around the phenyl-nitrogen bond), and its binding to a biological target like an enzyme or a riboswitch. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics with the speed of molecular mechanics. In a QM/MM simulation, the chemically active part of a system (e.g., the guanidine catalyst and the substrate at the reaction center) is treated with a high-level QM method, while the rest of the system (e.g., the solvent or the bulk of a protein) is treated with a less computationally expensive MM force field. This approach makes it feasible to study reactions in large, complex environments, such as in enzymes or in solution, providing a more realistic model of the chemical process.
These advanced techniques, while computationally intensive, are becoming increasingly important for understanding the role of guanidine compounds in complex chemical and biological systems.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com This technique allows researchers to observe the conformational changes and interaction dynamics of molecules, providing insights that are often inaccessible through experimental methods alone. nih.govyoutube.com For guanidine-containing compounds, MD simulations are particularly valuable for elucidating their interactions with biological targets such as enzymes and receptors. oup.comnih.govresearchgate.net
MD simulations have been instrumental in understanding the binding mechanisms of guanidine derivatives. For instance, extensive MD simulations have been used to investigate the conformational states of the guanidine-II riboswitch, both in its ligand-bound and unbound forms. oup.com These simulations revealed that in the absence of a ligand, the binding pocket of the riboswitch alternates between a conformation similar to the bound state and a collapsed conformation. oup.com This dynamic behavior is crucial for understanding how the riboswitch can selectively recognize and bind to guanidinium cations. oup.com
In another study, MD simulations were employed to investigate potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov These simulations showed that a benzoylguanidine derivative, BZG2, exhibited a strong interaction with an allosteric site on the enzyme. The guanidinium group of BZG2 was observed to form a stable bidentate hydrogen bond with the protein, a key interaction for its inhibitory potential. nih.gov Such detailed interaction mapping is a primary strength of MD simulations in drug design.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical, chemical, or biological properties. akjournals.comfrontiersin.orgnih.gov These models are typically expressed as mathematical equations that relate numerical descriptors of the molecules to their observed reactivity or activity. akjournals.comacquirepublications.org
A QSRR study was conducted on a series of 16 guanidine and imidazoline (B1206853) derivatives to understand their retention behavior in reversed-phase thin-layer chromatography (RP-TLC). akjournals.comakjournals.comresearchgate.net This study utilized various modeling methods, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN). akjournals.comakjournals.com The results indicated that lipophilicity (as described by KOWWINlogP) and the number of secondary aliphatic amines were the most influential factors determining the retention of these compounds. akjournals.comakjournals.com The developed models showed good predictive power, suggesting their utility in estimating the chromatographic behavior of similar compounds. akjournals.comakjournals.com
In the realm of drug discovery, 3D-QSAR studies have been performed on tricyclic guanidine analogues of batzelladine as potential anti-malarial agents targeting the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. frontiersin.orgnih.govnih.gov In this research, the compounds were first docked into the active site of the enzyme to determine their binding poses. frontiersin.orgnih.gov These docked conformations were then used to build a 3D-QSAR model. The resulting model demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity (IC50 values), yielding a highly predictive model with a cross-validated q² of 0.516 and a non-cross-validated r² of 0.91. frontiersin.orgnih.govnih.gov Such models are valuable for guiding the design of new, more potent inhibitors. frontiersin.orgnih.gov
A 2D-QSAR study on iminoguanidine derivatives as potential agents against SARS-CoV-2 and P. aeruginosa also highlights the utility of this approach. acquirepublications.org A robust model was developed and validated, providing insights into the key structural features required for activity. acquirepublications.org
The table below summarizes the key findings from a representative QSRR study on guanidine derivatives.
| Modeling Method | Key Descriptors | Statistical Metric (r²) | Application | Reference |
| Stepwise MLR | KOWWINlogP, nRNHR | 0.962 | RP-TLC Retention | akjournals.com |
| 3D-QSAR | Steric and Electrostatic Fields | 0.91 | Anti-malarial Activity | frontiersin.orgnih.gov |
| 2D-QSAR | Various molecular descriptors | Not specified | Antiviral/Antibacterial Activity | acquirepublications.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and structure of a compound can be determined.
¹H and ¹³C NMR Analysis of Guanidine (B92328) Derivatives
The ¹H NMR spectrum of 2-(3-Chlorophenyl)-1,1-dimethylguanidine is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-chlorophenyl ring and the aliphatic protons of the two methyl groups. The protons on the 3-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The two methyl groups, being chemically equivalent, would likely produce a single, sharp singlet in the upfield region of the spectrum.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule will give rise to a separate signal. For this compound, this includes the carbons of the chlorophenyl ring, the quaternary carbon of the guanidine core, and the carbons of the dimethylamino group. The chemical shift of the guanidine carbon is particularly characteristic. The interpretation of both ¹H and ¹³C NMR spectra is often supported by data from related structures and computational predictions. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard increments and data from similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 120 - 135 |
| Aromatic C-Cl | - | 133 - 137 |
| Aromatic C-N | - | 140 - 145 |
| Guanidine C=N | - | 155 - 165 |
| N(CH₃)₂ | ~2.9 | ~38 |
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Assignment
While 1D NMR provides fundamental information, complex structures often require 2D NMR techniques for complete assignment. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the 3-chlorophenyl ring, helping to definitively assign the signals for each aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously link the aromatic proton signals to their corresponding carbon signals and confirm the assignment of the methyl protons to the methyl carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. chemguide.co.uklibretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. kobv.de This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₉H₁₂ClN₄), the presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope). libretexts.org
The fragmentation of the molecular ion upon electron ionization provides a "fingerprint" that is characteristic of the compound's structure. chemguide.co.uk Likely fragmentation pathways for this compound would involve the cleavage of the bonds adjacent to the guanidine core.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M]+ | [C₉H₁₂ClN₄]+ | Molecular Ion |
| [M - N(CH₃)₂]+ | [C₇H₇ClN₂]+ | Loss of the dimethylamino group |
| [C₆H₄Cl]+ | Chlorophenyl cation | |
| [C₃H₇N₂]+ | Dimethylguanidine fragment |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the functional groups within a molecule. researchgate.net These techniques provide complementary information and are particularly useful for identifying the presence of specific chemical bonds.
Identification of Characteristic Guanidine Functional Group Vibrations
The guanidine moiety has several characteristic vibrational modes that can be observed in its IR and Raman spectra. The C=N stretching vibration is typically a strong band in the IR spectrum, often found in the region of 1600-1680 cm⁻¹. researchgate.netresearchgate.net The N-H bending vibrations of the guanidine group would also give rise to characteristic bands. Additionally, the spectra would show signals corresponding to the C-H stretching and bending of the aromatic and methyl groups, as well as a band for the C-Cl stretch. The complementary nature of IR and Raman spectroscopy can be particularly useful in identifying these modes, as some vibrations may be more active in one technique than the other. acs.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H | Stretching | 3100 - 3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| C=N (Guanidine) | Stretching | 1600 - 1680 | Strong |
| N-H | Bending | 1550 - 1650 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with its two main structural components: the 3-chlorophenyl ring and the dimethylguanidine group.
Spectrophotometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound, a critical physicochemical parameter. researchgate.net For this compound, which is a strong base, this method relies on the different UV-Vis absorption spectra of its protonated (conjugate acid) and neutral (free base) forms. youtube.com The guanidine group is readily protonated in acidic solutions. As the pH of the solution is varied, the equilibrium between the protonated and deprotonated species shifts, leading to systematic changes in the UV-Vis spectrum. nih.gov
The procedure involves recording the UV spectra of the compound in a series of buffer solutions with known pH values. youtube.comnih.gov The absorbance at a specific wavelength, where the difference in absorption between the two species is maximal, is plotted against the pH. researchgate.net The resulting sigmoidal curve can be analyzed to find the pH at which the concentrations of the protonated and deprotonated forms are equal; this pH value corresponds to the pKa. youtube.com The intersection of the absorbance-pH plot provides the pKa value. researchgate.net
Table 1: Illustrative Data for Spectrophotometric pKa Determination of this compound
| pH | Absorbance at λmax (e.g., 245 nm) |
| 9.0 | 0.255 |
| 9.5 | 0.289 |
| 10.0 | 0.354 |
| 10.5 | 0.476 |
| 11.0 | 0.598 (pKa) |
| 11.5 | 0.720 |
| 12.0 | 0.845 |
| 12.5 | 0.910 |
| 13.0 | 0.942 |
Note: This table presents hypothetical data to illustrate the principle. The pKa is determined from the inflection point of the titration curve.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Due to the compound's polarity and basicity, several chromatographic approaches can be employed, each with specific advantages.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, guanidines, including this compound, are polar, non-volatile molecules and are not suitable for direct GC analysis. oup.comoup.com To overcome this limitation, derivatization is required to convert the analyte into a more volatile and thermally stable derivative. oup.comresearchgate.net
Common derivatization strategies for guanidino compounds involve reaction with specific reagents to form less polar products. oup.com For instance, glyoxal (B1671930) has been used as a derivatizing reagent, reacting with guanidino compounds to form cyclic imidazolone (B8795221) compounds that are amenable to GC analysis. oup.comoup.com Another effective approach involves a two-step derivatization, first with a β-diketone like hexafluoroacetylacetone (B74370) (HFAA) followed by reaction with an alkyl chloroformate, such as ethyl chloroformate (ECF). researchgate.net This dual derivatization enhances sensitivity for detection by Flame Ionization Detector (FID). researchgate.net The resulting derivatives can then be separated on a suitable GC column, such as a non-polar HP-5 column. oup.comresearchgate.net
Table 2: Derivatization Strategies for GC Analysis of Guanidine Compounds
| Derivatizing Reagent(s) | Reaction Product | Key Advantages |
| Glyoxal | Cyclic imidazolone derivative | Simple, single-step reaction enabling elution from GC column. oup.comoup.com |
| Hexafluoroacetylacetone (HFAA) and Ethyl Chloroformate (ECF) | N-substituted pyrimidine (B1678525) derivative | Enhances volatility and provides a synergistic effect on detector response, increasing sensitivity. researchgate.net |
| Isovaleroylacetone (IVA) and Isobutyl Chloroformate (IBCF) | Derivative suitable for GC-FID | Allows for complete separation of multiple guanidino compounds. researchgate.net |
Ion Chromatography (IC) is an ideal technique for the analysis of ionic species and is particularly well-suited for quantifying cationic compounds like protonated this compound. A significant advantage of IC is that it often allows for the direct analysis of guanidines without the need for derivatization. thermofisher.com
In this method, the sample is injected into an IC system equipped with a cation-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ CS20. thermofisher.com The strongly basic guanidine group is protonated under typical eluent conditions, existing as a cation. The separation is based on the interaction of this cation with the negatively charged functional groups of the stationary phase. rsc.orgnih.gov An acidic eluent, such as methanesulfonic acid (MSA), is used as the mobile phase. thermofisher.com Suppressed conductivity detection is commonly employed, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ion. thermofisher.com This approach provides a rapid, sensitive, and accurate method for determining guanidine compounds in aqueous solutions. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and is widely used for the determination of guanidines. oup.com It is particularly useful for assessing the purity of this compound and for its quantification in various samples.
A common HPLC method for this type of compound is reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is an important parameter to control the retention and peak shape of the basic guanidine compound. Ion-pairing reagents can also be added to the mobile phase to improve the chromatography of the cationic analyte. Detection is most commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as the λmax of the chlorophenyl chromophore.
Table 3: Typical HPLC Parameters for Analysis of a Phenylguanidine Derivative
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Future Directions and Emerging Research Avenues in 2 3 Chlorophenyl 1,1 Dimethylguanidine Chemistry
Innovations in Acyclic and Arylguanidine Synthetic Strategies
The development of efficient and versatile synthetic methods is paramount to unlocking the full potential of 2-(3-Chlorophenyl)-1,1-dimethylguanidine. While general methods for the synthesis of unsymmetrical guanidines are established, future research could focus on refining these strategies to improve yields, reduce waste, and expand substrate scope. Key areas for innovation include the development of novel guanylating agents and the application of modern catalytic methods.
One promising avenue is the use of metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed methods have been successfully employed for the synthesis of N,N'-diaryl guanidines from guanidine (B92328) nitrate and aryl halides. nih.gov Adapting such methodologies for the selective mono-arylation of a protected 1,1-dimethylguanidine could provide a direct and efficient route to the target compound. Another area of interest is the development of flow chemistry processes for guanidine synthesis. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for automated synthesis.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages |
| Guanylation of 3-Chloroaniline | Reaction of 3-chloroaniline with a guanylating agent such as N,N-dimethyl-1H-pyrazole-1-carboxamidine or a protected carbodiimide (B86325). | Direct and convergent approach. |
| Metal-Catalyzed Arylation | Copper or palladium-catalyzed cross-coupling of 1,1-dimethylguanidine with 3-chloro-halobenzene. nih.govrsc.org | Potentially high yields and functional group tolerance. |
| Thiourea-Based Synthesis | Conversion of 3-chlorophenyl isothiocyanate to the corresponding thiourea (B124793), followed by S-methylation and displacement with dimethylamine. | Multi-step but utilizes readily available starting materials. |
| Flow Chemistry Synthesis | Continuous flow process for the reaction of 3-chloroaniline with a guanylating agent. | Improved safety, scalability, and process control. |
Exploration of Novel Catalytic and Material Applications
The inherent basicity and hydrogen-bonding capabilities of the guanidine moiety make it a privileged functional group in organocatalysis. researchgate.nettandfonline.commt.com this compound, with its defined steric and electronic environment, is a prime candidate for exploration as a novel organocatalyst. Its potential applications could span a wide range of organic transformations, including but not limited to Michael additions, aldol (B89426) reactions, and ring-opening polymerizations. rsc.orgnih.gov The electron-withdrawing nature of the 3-chlorophenyl group is expected to modulate the basicity of the guanidine core, potentially leading to unique catalytic activities and selectivities.
Beyond catalysis, arylguanidines are finding increasing use in materials science. Their ability to form strong hydrogen bonds and coordinate with metal ions makes them valuable building blocks for supramolecular assemblies, functional polymers, and metal-organic frameworks. acs.orgnih.gov Future research could explore the incorporation of this compound into polymer backbones to create materials with tailored thermal, mechanical, or conductive properties. Furthermore, its potential as a ligand for the stabilization of metal nanoparticles could lead to the development of novel heterogeneous catalysts. nih.gov
Table 2: Potential Catalytic and Material Applications
| Application Area | Specific Role of this compound | Potential Advantages |
| Organocatalysis | Brønsted base catalyst for C-C and C-X bond formation. researchgate.net | Tunable basicity and potential for asymmetric catalysis. |
| Polymer Science | Monomer or functional additive for specialty polymers. acs.org | Enhanced thermal stability and specific binding properties. |
| Supramolecular Chemistry | Building block for self-assembling systems. | Directional hydrogen bonding and potential for anion recognition. |
| Nanomaterials | Ligand for the stabilization of metal nanoparticles. nih.gov | Control over nanoparticle size and catalytic activity. |
Integration of Machine Learning and Artificial Intelligence in Guanidine Chemistry Research
Furthermore, ML models can be trained on existing data to predict the catalytic performance of new guanidine-based catalysts. acs.orgcolab.wssemanticscholar.org By developing quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of substituted guanidines to identify candidates with optimal properties for a specific application, thereby reducing the need for extensive experimental work. acs.org AI can also be employed to analyze complex reaction data and identify subtle trends that may not be apparent to human researchers, leading to new mechanistic insights and optimized reaction conditions.
Table 3: Applications of AI and Machine Learning
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms to propose synthetic routes to this compound. acs.org | Faster and more efficient synthesis design. |
| Catalyst Screening | ML models to predict the catalytic activity and selectivity of novel guanidine derivatives. umich.edu | Accelerated discovery of new organocatalysts. |
| Property Prediction | QSAR models to predict physical and chemical properties. | Rational design of guanidines with desired characteristics. |
| Mechanism Elucidation | AI-driven analysis of experimental and computational data to uncover reaction mechanisms. | Deeper understanding of catalytic cycles. |
Elucidation of Complex Reaction Mechanisms for Substituted Guanidines
A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of chemical processes. For reactions involving this compound, a combination of experimental and computational techniques will be essential to elucidate the intricate mechanistic details.
Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for studying the mechanisms of guanidine-catalyzed reactions. nih.govscispace.commdpi.com DFT calculations can be used to model transition states, calculate activation energies, and explore different reaction pathways. researchgate.net For example, in a potential catalytic application of this compound, DFT could be used to investigate the role of hydrogen bonding in substrate activation and to rationalize the observed stereoselectivity. Experimental techniques such as kinetic studies, isotope labeling, and in-situ spectroscopy can provide complementary data to validate and refine the computational models.
Table 4: Key Mechanistic Questions for Investigation
| Mechanistic Aspect | Investigative Approach | Expected Insights |
| Role of the Aryl Substituent | Comparative studies with other substituted arylguanidines; Hammett analysis. | Understanding the electronic influence on reactivity and basicity. |
| Substrate Activation | DFT calculations of catalyst-substrate complexes; NMR titration experiments. | Elucidation of hydrogen bonding and other non-covalent interactions. |
| Transition State Geometry | DFT modeling of transition states; kinetic isotope effect studies. | Rationalization of stereochemical outcomes in asymmetric catalysis. |
| Catalyst Deactivation Pathways | In-situ reaction monitoring (e.g., by NMR or IR); identification of byproducts. | Development of more robust and long-lived catalytic systems. |
Q & A
Basic Questions
Q. What synthetic routes are recommended for 2-(3-Chlorophenyl)-1,1-dimethylguanidine, and what purification challenges are commonly encountered?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 2-(3-chlorophenyl)ethylamine derivatives with guanidine precursors under controlled pH and temperature conditions. Purification often employs recrystallization or column chromatography, with challenges arising from byproducts like unreacted amines or dimethylated impurities. High-Performance Liquid Chromatography (HPLC) is critical for isolating high-purity fractions .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for the 3-chlorophenyl group).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 212.1).
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .
Q. Which analytical techniques are essential for assessing purity in experimental batches?
- Methodological Answer : Combine HPLC (≥98% purity threshold) with elemental analysis (C, H, N, Cl content within ±0.3% of theoretical values). For trace impurities, use LC-MS to identify and quantify side products like mono-methylated derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 4°C. Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with diatomaceous earth) and exposure limits (PAC-1: 2.1 mg/m³) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate interactions between this compound and biological targets?
- Methodological Answer : Perform MD simulations (e.g., using AMBER or GROMACS) to model binding affinities with enzymes or receptors. Key parameters include hydrogen bonding with the guanidine group and hydrophobic interactions with the chlorophenyl moiety. Compare trajectories with experimental IC₅₀ values to validate computational models .
Q. What strategies resolve contradictions in bioactivity data across studies on guanidine derivatives?
- Methodological Answer : Conduct meta-analysis of dose-response curves and cytotoxicity assays (e.g., MTT or Annexin V staining). Address variability by standardizing assay conditions (e.g., cell lines, incubation times) and validating results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
Q. How do structural modifications of the guanidine core influence pharmacokinetic properties?
- Methodological Answer : Systematically vary substituents (e.g., halogen position, alkyl chain length) and evaluate:
- Lipophilicity (logP via shake-flask method).
- Metabolic stability (microsomal half-life assays).
- Permeability (Caco-2 monolayer assays).
For example, 3-chloro substitution enhances blood-brain barrier penetration compared to para-substituted analogs .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Use fragment-based drug design (FBDD):
- Synthesize analogs with incremental changes (e.g., replacing dimethyl groups with cyclopropyl).
- Test against target panels (e.g., kinase inhibitors, ion channels).
- Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft’s Es) parameters with activity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
